molecular formula C9H11IO2 B1397093 1-Iodo-2-(2-methoxyethoxy)benzene CAS No. 194367-88-9

1-Iodo-2-(2-methoxyethoxy)benzene

Cat. No. B1397093
CAS RN: 194367-88-9
M. Wt: 278.09 g/mol
InChI Key: PVQIUKZTMJXESL-UHFFFAOYSA-N
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Description

“1-Iodo-2-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H11IO2 . It has a molecular weight of 278.09 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an iodine atom and a 2-methoxyethoxy group attached to it .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 300.5±27.0 °C and its predicted density is 1.590±0.06 g/cm3 .

Scientific Research Applications

  • Polymer Chemistry Applications :

    • (Han & Tsarevsky, 2012) discuss the use of hypervalent iodine compounds in the synthesis of branched and transiently crosslinked polymers. These polymers were formed through the heating of mixtures containing methacrylic acid, methyl methacrylate, and hypervalent iodine compounds.
  • Organic Synthesis Applications :

    • (Moroda & Togo, 2008) describe a process where iodobenzene-catalyzed cyclization of specific sulfonamides with M-chloroperoxybenzoic acid leads to the production of specific benzothiazine dioxides.
    • (Zupan, Iskra, & Stavber, 1997) focus on the regioselective iodination of monosubstituted phenyl ethers at room temperature, demonstrating the versatility of iodine in organic reactions.
    • (Shah, Taschner, Koser, & Rach, 1986) used [hydroxy(tosyloxy)iodo]benzene in the synthesis of tosyloxylactones and unsaturated lactones from various alkenoic acids.
  • Materials Science Applications :

    • (Crich & Rumthao, 2004) describe the synthesis of carbazomycin B via radical arylation of benzene, a process relevant to pharmaceutical and material science applications.
    • (Yang, He, Sun, & Li, 2001) report on the use of 1-methyoxy-4-(2-ethylhexyoxy)benzene as a salt carrier in polymer light-emitting electrochemical cells, highlighting its role in improving device performance.
  • Other Applications :

    • (Leonet et al., 2018) studied the use of 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene as a redox shuttle additive in lithium-ion batteries, focusing on improving the safety and efficiency of these batteries.

properties

IUPAC Name

1-iodo-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQIUKZTMJXESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-iodophenol (5.00 g, 22.7 mmol) and potassium carbonate (4.71 g, 34.1 mmol) in ACN (7 ml) was added 2-bromoethyl methyl ether (3.79 g, 27.3 mmol).
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Synthesis routes and methods II

Procedure details

To a solution of commercially available 2-iodo phenol (1 eq.) and 2-bromoethyl methyl ether (1.1 eq) in DMF (0.21M) at 0° C. was added Cs2CO3 (1.5 eq). The mixture was stirred at 50° C. for 6 h, cooled to room temperature, poured in water and extracted with Et2O. The organic extract was washed with water, brine, dried over MgSO4 filtered and concentrated. Purification by column chromatography on silica gel, eluting with Hex/EtOAc 10%, afforded the desired compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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